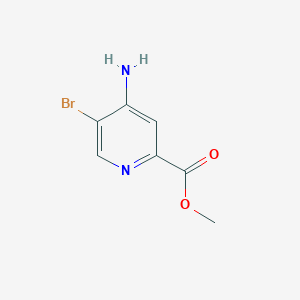

Methyl 4-amino-5-bromopicolinate

Description

Methyl 4-amino-5-bromopicolinate is a pyridine derivative characterized by a methyl ester group at position 2, an amino (-NH₂) group at position 4, and a bromine atom at position 5 on the pyridine ring.

Properties

IUPAC Name |

methyl 4-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBCCOPRJYTZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-bromopicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-aminopicolinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-bromopicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Substitution Reactions: Products include substituted picolinates with various functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products include nitro derivatives or reduced amines.

Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

Methyl 4-amino-5-bromopicolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-bromopicolinate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and bromine substituents on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares Methyl 4-amino-5-bromopicolinate with its closest analogs, focusing on structural differences, synthesis methods, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Compounds:

Methyl 3-amino-5-bromopicolinate Structure: Amino group at position 3, bromine at position 3. Impact: The positional isomerism of the amino group (3 vs.

Methyl 5-bromopicolinate Structure: Lacks the amino group; bromine at position 4. Impact: Absence of the amino group reduces polarity and may decrease solubility in polar solvents compared to the amino-substituted analogs .

Methyl 6-amino-5-bromopicolinate Structure: Amino group at position 6, bromine at position 5. Impact: The amino group’s proximity to the ester moiety (position 2) could sterically hinder reactions at the ester site .

Methyl 5-bromo-3-methylpicolinate Structure: Methyl group at position 3, bromine at position 5.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₇H₇BrN₂O₂ | 231.05 (calc.) | 4-NH₂, 5-Br, 2-COOCH₃ | Polar, potential H-bond donor |

| Methyl 3-amino-5-bromopicolinate | C₇H₇BrN₂O₂ | 231.05 (calc.) | 3-NH₂, 5-Br, 2-COOCH₃ | Altered electronic distribution |

| Methyl 5-bromopicolinate | C₇H₆BrNO₂ | 216.03 | 5-Br, 2-COOCH₃ | Lower polarity |

| Methyl 6-amino-5-bromopicolinate | C₇H₇BrN₂O₂ | 231.05 (calc.) | 6-NH₂, 5-Br, 2-COOCH₃ | Steric hindrance near ester |

Biological Activity

Methyl 4-amino-5-bromopicolinate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacological applications. This article delves into its biological properties, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 216.03 g/mol

- Melting Point : 101-103 °C

- Density : 1.6 g/cm³

- Boiling Point : 290.9 °C at 760 mmHg

- LogP : 1.51

These properties suggest that the compound is relatively stable under standard laboratory conditions, making it suitable for various biological assays.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties, particularly against acute myeloid leukemia (AML) cells. In vitro experiments demonstrated that this compound can induce differentiation in AML cell lines, which is a critical mechanism for combating cancer cell proliferation.

- Differentiation Induction : The compound has been shown to upregulate CD11b expression in AML cells, indicating its role in promoting differentiation rather than proliferation .

- Morphological Changes : Treated cells exhibited significant morphological changes consistent with differentiation, such as increased cell size and altered cytoplasmic characteristics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. Variations in substituents on the pyridine ring have been explored to enhance its biological activity:

- Substituent Effects : Modifications such as increasing the size of substituents from methyl to ethyl have shown to influence potency positively. For instance, N-isopropyl analogues demonstrated improved metabolic stability while retaining significant activity .

| Substituent | Activity (EC50) | Metabolic Stability |

|---|---|---|

| Methyl | 950 nM | Low |

| Ethyl | 620 nM | Moderate |

| Isopropyl | 3400 nM | High |

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Clearance : Studies indicate moderate clearance rates when administered both intravenously and orally in animal models. Further optimization is necessary to enhance its bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- In Vitro Studies on AML : A study focused on multiple AML cell lines demonstrated that this compound effectively induces differentiation, suggesting a novel approach for AML treatment .

- Potential for Other Cancers : Preliminary data suggest that similar compounds could be explored for their effects on other cancer types, although more research is needed to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.